Cas no 2411202-27-0 (N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide)
N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide Chemical and Physical Properties
Names and Identifiers
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- N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide
- Z3952175062
- N-[(1-hydroxycyclobutyl)(phenyl)methyl]-N-methylbut-2-ynamide
- N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide
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- Inchi: 1S/C16H19NO2/c1-3-8-14(18)17(2)15(16(19)11-7-12-16)13-9-5-4-6-10-13/h4-6,9-10,15,19H,7,11-12H2,1-2H3
- InChI Key: KKBQCJWTAPYJJY-UHFFFAOYSA-N
- SMILES: OC1(C(C2C=CC=CC=2)N(C(C#CC)=O)C)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 394
- XLogP3: 2.3
- Topological Polar Surface Area: 40.5
N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26579653-0.05g |
N-[(1-hydroxycyclobutyl)(phenyl)methyl]-N-methylbut-2-ynamide |
2411202-27-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide
Introduction to N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide (CAS No. 2411202-27-0)
N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide, a compound with the CAS number 2411202-27-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular studies.
The molecular structure of N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide consists of a cyclobutyl moiety linked to a phenylmethyl group, further modified by a methylbut-2-ynamide moiety. This intricate arrangement not only contributes to its distinct chemical properties but also opens up diverse possibilities for its utility in synthetic chemistry and biological assays.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds that incorporate cycloalkyl and heterocyclic structures. The cyclobutyl group in this compound is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in various molecular interactions. This feature makes it a valuable scaffold for designing novel therapeutic agents.
The phenylmethyl group, also known as benzyl, is another critical component of this compound that contributes to its pharmacological potential. Benzyl groups are frequently found in biologically active molecules and have been implicated in various biological processes. The presence of this group in N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide suggests that it may exhibit interactions with biological targets that could be exploited for therapeutic purposes.
The N-methylbut-2-ynamide moiety adds another layer of complexity to the compound's structure. This functional group has been studied for its role in modulating enzyme activity and receptor binding. The incorporation of this moiety into the molecular framework of N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide could potentially enhance its bioactivity and make it a more effective candidate for drug development.
Recent studies have highlighted the importance of understanding the structural and functional relationships between chemical moieties and biological activity. The compound N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide exemplifies this principle, as its unique structure is likely to influence its interactions with biological targets in novel ways.
One of the most exciting areas of research involving this compound is its potential application in the development of small-molecule inhibitors. Small molecules that can selectively inhibit specific enzymes or receptors have revolutionized the treatment of various diseases. The structural features of N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide make it a promising candidate for designing such inhibitors.
In addition to its potential as an inhibitor, this compound has also shown promise as a tool for studying molecular mechanisms. Researchers are using it to explore how different structural modifications affect biological activity, which could lead to new insights into disease pathways and potential therapeutic strategies.
The synthesis of N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. These advancements are crucial for ensuring that researchers can conduct thorough studies on its properties and potential applications.
The pharmacokinetic properties of this compound are also being actively investigated. Understanding how a drug is absorbed, distributed, metabolized, and excreted is essential for determining its efficacy and safety profile. Preliminary studies suggest that N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide may exhibit favorable pharmacokinetic characteristics, making it a promising candidate for further development.
As research continues to uncover the potential of this compound, it is likely that new applications will emerge. The combination of computational modeling, high-throughput screening, and traditional wet chemistry techniques will be instrumental in exploring its full therapeutic potential.
In conclusion, N-(1-hydroxycyclobutyl)(phenyl)methyl-N-methylbut-2-ynamide (CAS No. 2411202-27-0) is a structurally complex and pharmacologically interesting compound with significant potential in the field of chemical biology and pharmaceutical research. Its unique features make it a valuable tool for developing new drugs and understanding biological processes at the molecular level.
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